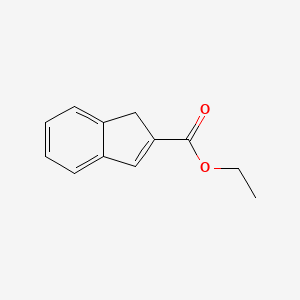

Ethyl 1H-indene-2-carboxylate

Description

Historical Context of Indene (B144670) Chemistry and Carboxylate Derivatives

The study of indene and its derivatives dates back to their initial discovery in coal tar. wikipedia.orgnih.gov Indene itself is a polycyclic aromatic hydrocarbon that readily polymerizes. wikipedia.org Early research focused on its basic reactivity, such as its oxidation to homophthalic acid and its condensation reactions to form colored benzofulvenes. wikipedia.org The development of methods to introduce functional groups, like the carboxylate group, onto the indene ring system was a significant advancement. These carboxylate derivatives, including esters like ethyl 1H-indene-2-carboxylate, proved to be valuable intermediates in organic synthesis. researchgate.net The synthesis of indene-1-carboxylic acid was a notable step in this progression. rsc.org Over the years, the synthetic methodologies have evolved, with numerous approaches being developed for the creation of indene and its derivatives. researchgate.net

Significance of the Indene Core in Synthetic and Applied Research

The indene framework is a crucial structural motif in a wide array of natural products and synthetic molecules with important biological activities and material properties. wikipedia.orgresearchgate.netacs.org This has made the synthesis of indene derivatives a continuous area of interest for organic chemists. researchgate.net

In the realm of medicinal chemistry , indene derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties. ontosight.aiacs.orgresearchgate.netontosight.ai For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Sulindac features a benzofulvene skeleton, which is closely related to the indene core. acs.org Furthermore, various indene derivatives have been investigated for their potential as multi-targeted agents for Alzheimer's disease and as retinoic acid receptor α agonists. tandfonline.commdpi.com

In materials science , the unique electronic and optical properties of indene derivatives have led to their use in the development of polymers, dyes, and other advanced materials. ontosight.airesearchgate.net They have been explored for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). ontosight.ai Indene-fullerene adducts, for example, have been synthesized and studied as electron-transporting materials in perovskite solar cells. acs.orgresearchgate.net

Research Trajectories for this compound and Analogues

Current research on this compound and its analogues is focused on several key areas. One major trajectory is the continued exploration of their potential in medicinal chemistry. This includes the design and synthesis of new derivatives with enhanced biological activities. For example, recent studies have focused on creating novel indene amino acid derivatives as succinate (B1194679) dehydrogenase inhibitors for potential use as fungicides. acs.org

Another significant research direction is the development of more efficient and selective synthetic methods for constructing the indene framework and introducing diverse functional groups. organic-chemistry.orgorganic-chemistry.org This includes the use of various catalytic systems, such as those based on rhenium and iron, to facilitate C-H bond activation and cyclization reactions. organic-chemistry.orgscispace.com

Furthermore, the application of indene derivatives in materials science continues to be an active area of investigation. Researchers are designing new indene-based molecules with tailored electronic and photophysical properties for use in advanced materials and devices. researchgate.netacs.org

Interactive Data Table: Properties of Selected Indene Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area | Reference |

| This compound | C12H12O2 | 188.22 | Organic Synthesis Intermediate | researchgate.net |

| Indene | C9H8 | 116.16 | Precursor for Polymers and Resins | wikipedia.org |

| Sulindac | C20H17FO3S | 356.41 | Anti-inflammatory Drug | acs.org |

| Ethyl 2,3-dihydro-1H-indene-2-carboxylate | C12H14O2 | 190.24 | Intermediate in Stereoselective Reactions | |

| 5,6-Dimethoxy-1H-indene-2-carboxylic acid | C12H12O4 | 220.22 | Anti-Alzheimer's Agent Research | tandfonline.com |

| Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C12H12O3 | 204.22 | Synthetic Intermediate | sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

106167-47-9 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

ethyl 1H-indene-2-carboxylate |

InChI |

InChI=1S/C12H12O2/c1-2-14-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-7H,2,8H2,1H3 |

InChI Key |

XQKOXWIOMWAGIY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C1 |

Origin of Product |

United States |

Mechanistic Investigations of Ethyl 1h Indene 2 Carboxylate Formation and Reactivity

Elucidation of Reaction Mechanisms (e.g., Radical Pathways)

The formation and transformation of indene (B144670) derivatives can proceed through various mechanistic routes, including radical pathways. Radical reactions are a significant class of reactions in organic synthesis, typically involving initiation, propagation, and termination steps. libretexts.org In the context of indene systems, radical mechanisms can be proposed for certain transformations, such as the addition of radicals to unsaturated bonds. nih.gov

For instance, the reaction of a chlorine radical with a molecule like propadiene can occur via two primary pathways: the abstraction of a hydrogen atom or the addition of the chlorine to the central carbon to form an allylic radical. nih.gov While not directly studying Ethyl 1H-indene-2-carboxylate, such fundamental studies on related unsaturated systems provide a framework for understanding potential radical-mediated syntheses and functionalizations of the indene core. A proposed radical mechanism for the dichlorination of aryl-substituted allenes, for example, involves the initial attack of a chlorine radical at the central carbon of the allene (B1206475) system. nih.gov This type of addition could be conceptually extended to the functionalization of the indene ring system.

Radical chain reactions are also employed in carbon-carbon bond formation. libretexts.org These reactions often utilize a radical initiator, like AIBN, and a propagator, such as tributyltin hydride (Bu3SnH). libretexts.org A general strategy involves the generation of a carbon-centered radical which then adds to an alkene or alkyne. libretexts.org Such sequences could be envisioned for the introduction of side chains onto a pre-formed this compound scaffold. The mechanism would involve the homolytic cleavage of a bond to generate a radical, which then reacts to form a new carbon-carbon bond. libretexts.orgmdpi.com

Detailed Studies of C-C Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to the synthesis of substituted indene frameworks like this compound and its derivatives. Research has established several effective protocols for this purpose.

One significant method involves the coupling of Grignard reagents with an indene precursor in the presence of a copper catalyst. researchgate.net Specifically, ethyl 1-acetoxy-1H-indene-2-carboxylate reacts with various organocopper intermediates, generated in situ from Grignard reagents and a catalytic amount of Lithium dibromocuprate(I) (LiCuBr2), to yield 1-alkylated indene-2-carboxylates. researchgate.net This transformation proceeds efficiently at low temperatures, likely through a conjugate addition-elimination or a nucleophilic SN2' mechanism. researchgate.net The reaction demonstrates good yields for a range of alkyl groups. researchgate.net

| Entry | Grignard Reagent (RMgX) | Product (3) | Yield (%) |

| a | CH3MgBr | Ethyl 1-methyl-1H-indene-2-carboxylate | 75 |

| b | C2H5MgBr | Ethyl 1-ethyl-1H-indene-2-carboxylate | 80 |

| c | n-C4H9MgBr | Ethyl 1-butyl-1H-indene-2-carboxylate | 65 |

| d | PhCH2MgBr | Ethyl 1-benzyl-1H-indene-2-carboxylate | 60 |

This table is based on data from the synthesis of ethyl 1-alkyl-1H-indenes-2-carboxylate. researchgate.net

Another well-documented C-C bond-forming strategy is a two-step C-alkylation process. This has been used to synthesize compounds such as Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate. researchgate.netnih.gov The synthesis involves the reaction of ethyl 3-oxo-3-(p-tolyl)propanoate with 1,2-bis(halomethyl)benzene. nih.gov This process relies on the generation of an enolate from the β-keto ester, which then acts as a nucleophile to displace the halides on the benzene (B151609) derivative, forming the five-membered indene ring. researchgate.netvanderbilt.edu The use of a base is crucial for the initial deprotonation to form the reactive enolate intermediate. vanderbilt.edu

Stereochemical Evolution and Control in Indene Systems

The synthesis of substituted indenes often results in the formation of stereocenters, making stereochemical control a critical aspect of their chemistry. For example, the C-alkylation reactions used to produce derivatives of this compound can create quaternary carbon centers. researchgate.netnih.gov While the primary literature on the synthesis of Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate does not focus on asymmetric synthesis, the presence of such a stereocenter highlights the potential for developing enantioselective variants of the reaction.

In a broader context, asymmetric C-C bond-forming reactions are a subject of intense research. The organocatalytic carbonyl-ene reaction, for instance, represents a strategy to form tertiary alcohols with high atom economy. beilstein-journals.org Although this specific reaction does not produce an indene, it demonstrates the use of chiral thiourea (B124793) catalysts to induce enantioselectivity. beilstein-journals.org Such catalytic systems operate by activating the electrophile through hydrogen bonding, thereby creating a chiral environment for the C-C bond formation. beilstein-journals.org These principles could potentially be adapted to the synthesis of chiral indene derivatives, where a chiral catalyst could control the facial selectivity of an incoming electrophile or nucleophile to the indene core. However, the development of highly enantioselective methods specifically for the functionalization of this compound remains an area for further exploration.

Computational Chemistry Approaches (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool for investigating reaction mechanisms, transition states, and the stability of intermediates in complex organic transformations. While specific DFT studies focused exclusively on this compound are not widely reported in the reviewed literature, the application of these methods to related systems demonstrates their potential utility.

For example, DFT calculations have been employed to elucidate the mechanisms of cobalt-catalyzed cycloadditions. acs.org These studies can map out the energy profiles of different reaction pathways, such as migratory insertion, reductive elimination, and β-hydride elimination, allowing researchers to predict or rationalize the observed product distribution. acs.org Computational models have been used to evaluate the barriers for various steps, such as the initial [2+2]-cycloaddition of a cobalt vinylidene with an alkyne to form a cobaltacyclobutene intermediate. acs.org

Similarly, theoretical studies have been crucial in understanding the fundamentals of radical additions to unsaturated systems like allenes. nih.gov These computational approaches can help predict the regioselectivity of a radical attack, determining whether a radical will add to the central or terminal carbon of an allene system. By analogy, DFT calculations could be applied to study the formation and reactivity of this compound. Such studies could clarify the precise mechanisms of the C-C bond-forming reactions, rationalize the stereochemical outcomes, and guide the design of new, more efficient synthetic routes.

Catalytic Transformations Involving Ethyl 1h Indene 2 Carboxylate

Transition-Metal Catalysis in Indene (B144670) Ester Synthesis and Functionalization

Transition-metal catalysis plays a pivotal role in the synthesis and functionalization of indene derivatives. The unique electronic properties of transition metals enable a diverse array of chemical transformations, leading to the efficient construction of complex molecular architectures.

Cobalt-Catalyzed Radical Reactions

Cobalt complexes have emerged as effective catalysts for radical reactions, enabling the formation of carbon-carbon bonds under mild conditions. While direct cobalt-catalyzed radical reactions involving ethyl 1H-indene-2-carboxylate are not extensively documented, analogous systems provide insight into the potential of this methodology. For instance, cobalt(II)-based metalloradical catalysis has been successfully applied to the radical bicyclization of allyl azidoformates to construct fused bicyclic structures. nih.gov This type of transformation, which proceeds through radical intermediates, showcases the capability of cobalt catalysts to mediate complex cyclization reactions.

Another relevant example is the dicobalt octacarbonyl-catalyzed carbonylative cyclization of pyridinyl diazoacetates for the synthesis of pyridoisoquinolinones. nih.gov This reaction proceeds through the generation of ketene (B1206846) intermediates, which then undergo intramolecular cyclization. These examples highlight the potential for cobalt catalysts to be employed in the synthesis of indene frameworks through radical-based pathways, potentially starting from appropriately substituted cinnamyl or related precursors.

Lithium Cuprate (B13416276) Catalysis in Allylic Alkylations

Lithium cuprates, often referred to as Gilman reagents, are powerful nucleophiles used in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com In the context of indene synthesis, lithium cuprate catalysis has been effectively utilized in allylic alkylation reactions.

An efficient protocol for the synthesis of ethyl 1-alkyl-1H-indenes-2-carboxylate involves the reaction of ethyl 1-acetoxy-1H-indene-2-carboxylate with Grignard reagents in the presence of a catalytic amount of lithium cupric bromide (LiCuBr₂). researchgate.net This reaction proceeds at low temperatures and affords the desired 1-alkylated indene-2-carboxylates in good yields. The organocopper intermediate, generated in situ from the Grignard reagent and LiCuBr₂, undergoes a conjugate addition-elimination or an SN2' reaction with the allylic acetate (B1210297) to introduce the alkyl group at the 1-position of the indene ring. researchgate.net

Table 1: Synthesis of Ethyl 1-alkyl-1H-indene-2-carboxylate via Lithium Cuprate Catalysis researchgate.net

| Entry | Grignard Reagent | Product | Yield (%) |

| 1 | CH₃MgBr | Ethyl 1-methyl-1H-indene-2-carboxylate | 75 |

| 2 | C₂H₅MgBr | Ethyl 1-ethyl-1H-indene-2-carboxylate | 80 |

| 3 | n-C₄H₉MgBr | Ethyl 1-butyl-1H-indene-2-carboxylate | 72 |

| 4 | PhCH₂MgBr | Ethyl 1-benzyl-1H-indene-2-carboxylate | 68 |

Chiral Metal Complexes in Asymmetric Indene Synthesis

The development of asymmetric catalytic methods for the synthesis of chiral indene derivatives is of significant interest due to the prevalence of the indene scaffold in biologically active molecules. Chiral metal complexes are instrumental in achieving high levels of enantioselectivity in a variety of organic transformations. nih.gov

While the direct asymmetric synthesis of this compound using chiral metal complexes is a specialized area of research, the general principles of asymmetric catalysis are applicable. nih.gov For example, chiral N,N'-dioxide-nickel(II) complexes have been shown to catalyze highly enantioselective carbonyl-ene reactions, which are useful for the synthesis of optically active α-hydroxy carbonyl compounds. organic-chemistry.org Such strategies could potentially be adapted for the asymmetric construction of the indene framework.

Furthermore, chiral organopalladium complexes have been employed to promote asymmetric Diels-Alder reactions, leading to the formation of keto-substituted P-chiral phosphine (B1218219) ligands with high stereochemical control. rsc.org The application of similar chiral metal complexes in cycloaddition or annulation reactions could provide a pathway to enantiomerically enriched indene derivatives. The development of new chiral complexes and their application in asymmetric synthesis is an active area of research with the potential to impact the synthesis of chiral indenes. rsc.org

Palladium-Catalyzed Annulation Methods

Palladium catalysis is a cornerstone of modern organic synthesis, and palladium-catalyzed annulation reactions are particularly powerful for the construction of cyclic and polycyclic systems. In the context of indene synthesis, palladium-catalyzed methods offer efficient routes to functionalized indene cores.

An example of a relevant palladium-catalyzed annulation is the synthesis of 2-substituted indene-1,3(2H)-diones from 1-(2-halophenyl)-1,3-diones. organic-chemistry.orgnih.gov This intramolecular carbonylative annulation utilizes phenyl formate (B1220265) as a carbon monoxide source and proceeds in the presence of a palladium catalyst. organic-chemistry.orgnih.gov The reaction demonstrates a broad substrate scope and provides the indene-1,3(2H)-dione products in good to excellent yields. organic-chemistry.orgnih.gov This methodology highlights the utility of palladium catalysis in constructing the fused ring system of indenes.

Table 2: Palladium-Catalyzed Carbonylative Annulation for the Synthesis of Indene Derivatives organic-chemistry.org

| Entry | Substrate (1-(2-halophenyl)-1,3-dione) | Product (2-substituted indene-1,3(2H)-dione) | Yield (%) |

| 1 | 1-(2-bromophenyl)-3-phenylpropane-1,3-dione | 2-phenyl-1H-indene-1,3(2H)-dione | 92 |

| 2 | 1-(2-bromo-4-methylphenyl)-3-phenylpropane-1,3-dione | 5-methyl-2-phenyl-1H-indene-1,3(2H)-dione | 85 |

| 3 | 1-(2-bromo-4-methoxyphenyl)-3-phenylpropane-1,3-dione | 5-methoxy-2-phenyl-1H-indene-1,3(2H)-dione | 88 |

| 4 | 1-(2-bromophenyl)-3-(p-tolyl)propane-1,3-dione | 2-(p-tolyl)-1H-indene-1,3(2H)-dione | 90 |

Organocatalysis and Non-Metal Catalytic Systems

In addition to transition-metal catalysis, organocatalysis and the use of non-metal catalytic systems have gained prominence as powerful tools in organic synthesis. These methods often offer advantages in terms of cost, toxicity, and environmental impact.

Graphene Oxide as a Heterogeneous Catalyst Support

Graphene and its derivatives, such as graphene oxide, have attracted considerable attention as support materials for catalysts due to their high surface area, mechanical strength, and tunable surface chemistry. rsc.org Graphene oxide can be functionalized with various organic moieties, which can then serve as ligands for metal nanoparticles or as catalytic sites themselves. matec-conferences.org

In the context of organic synthesis, graphene oxide-supported catalysts have been employed in a variety of reactions. For instance, fur-imine-functionalized graphene oxide has been used as a support for copper oxide nanoparticles, creating a reusable heterogeneous nanocatalyst for the synthesis of xanthene derivatives. nih.govresearchgate.net The unique properties of graphene-based supports can enhance the activity and stability of the catalytic species. rsc.org While the direct application of graphene oxide-supported catalysts for the synthesis of this compound is not yet widely reported, the versatility of these materials suggests their potential in developing novel and sustainable catalytic systems for indene synthesis and functionalization.

Lewis Acid Catalysis in Cyclization and Functionalization

Lewis acids play a pivotal role in promoting the formation and subsequent functionalization of the indene ring system. One notable application is in the synthesis of indene derivatives through a conjugate addition/Friedel-Crafts cyclization reaction. Research has demonstrated that the reaction of arylallenes with ethenetricarboxylate triesters in the presence of a Lewis acid, such as tin(IV) chloride (SnCl4), efficiently yields indene derivatives. nih.gov This transformation proceeds via a mechanism where the Lewis acid activates the ethenetricarboxylate, facilitating a conjugate addition of the arylallene, followed by an intramolecular Friedel-Crafts alkylation to construct the five-membered ring of the indene core.

While the primary focus of many studies has been on the synthesis of the indene skeleton itself, the principles of Lewis acid catalysis extend to the functionalization of pre-formed indene systems. The electron-rich nature of the indene ring makes it susceptible to electrophilic attack, a process that can be significantly enhanced by the coordination of a Lewis acid to a carbonyl group within the molecule, such as the ester moiety in this compound. This activation can direct the regioselective introduction of various functional groups.

For instance, Lewis acid-catalyzed reactions are instrumental in promoting formal ene reactions. In a study involving thioindolinones and bicyclobutanes, scandium(III) triflate (Sc(OTf)3) was shown to be an effective Lewis acid catalyst. rsc.org Although not directly involving this compound, this research highlights the potential for Lewis acids to activate substrates for complex bond-forming reactions, a strategy that could be adapted for the functionalization of the indene ring.

Further illustrating the utility of Lewis acids, a novel and direct regioselective C-H carboxamidation of indolizines with dioxazolones was achieved under metal-free conditions using a Lewis acid catalyst. rsc.org This type of C-H functionalization is a highly sought-after transformation in organic synthesis, and its application to the indene scaffold, facilitated by a suitable Lewis acid, could open new avenues for the late-stage modification of this compound and its derivatives.

Asymmetric Catalysis for Enantioenriched Indene Carboxylates

The synthesis of chiral, non-racemic indene derivatives is of paramount importance, as the stereochemistry of these molecules often dictates their biological activity. Asymmetric catalysis offers a powerful tool to achieve this goal, enabling the selective formation of one enantiomer over the other.

Strategies for Creating Chiral Centers

Several catalytic strategies have been developed to introduce chirality into the indene framework, leading to the formation of enantioenriched indene carboxylates. These strategies often rely on the use of chiral catalysts that can differentiate between the prochiral faces of a substrate or control the stereochemical outcome of a bond-forming reaction.

One successful approach involves the use of chiral Brønsted acids . For example, a BINOL-derived N-triflylphosphoramide has been employed as a catalyst in the intramolecular iminium-ion cyclization of 2-alkenylbenzaldimines to synthesize chiral 1-aminoindenes with high enantioselectivities. thieme-connect.de This method demonstrates the power of chiral Brønsted acids to control the stereochemistry of cyclization reactions that form the indene core.

Organocatalysis has emerged as another powerful tool for the asymmetric synthesis of chiral indenes. Chiral phosphoric acids, a class of Brønsted acids, have been particularly effective. They can act as bifunctional catalysts, activating both the nucleophile and the electrophile in a reaction. This dual activation has been utilized in the enantioconvergent synthesis of chiral tetrasubstituted allenes from racemic indole-substituted propargylic alcohols, showcasing the potential for remote stereocontrol. researchgate.netnih.gov While not a direct functionalization of the indene ring, this highlights a sophisticated organocatalytic strategy that could be adapted for creating stereocenters in indene systems.

Transition metal catalysis also offers a plethora of opportunities for the synthesis of chiral indene derivatives. The development of chiral ligands for transition metals is crucial for inducing asymmetry in these reactions. Although a comprehensive review of all transition-metal-catalyzed enantioselective indole (B1671886) functionalizations is broad, the principles are applicable to the synthesis of chiral indenes. nih.govbohrium.com

A summary of representative catalytic systems for the synthesis of chiral indene derivatives is presented in the table below.

| Catalytic System | Type of Asymmetric Reaction | Substrate Scope | Enantioselectivity (ee) |

| Chiral Phosphoric Acid | Dearomatization of 2-naphthols with alkynyl-imino esters | 1-Substituted 2-naphthols | Up to >99% |

| BINOL-derived N-triflylphosphoramide | Intramolecular iminium-ion cyclization | 2-Alkenylbenzaldimines | High |

| Chiral Phosphoric Acid | Remote 1,8-addition of indole imine methides | Racemic indole-substituted propargylic alcohols | High |

Stereoselective Functionalization at Various Indene Positions

Once a chiral indene scaffold is established, or concurrently with its formation, stereoselective functionalization at different positions of the indene ring is crucial for elaborating the molecular structure. The reactivity of the indene ring allows for functionalization at the C1, C2, and C3 positions, as well as on the aromatic ring.

The creation of a chiral center at the C1 position is a common target. The aforementioned intramolecular iminium-ion cyclization catalyzed by a chiral Brønsted acid directly establishes a stereocenter at the C1 position, furnishing chiral 1-aminoindenes. thieme-connect.de The resulting amino group can then serve as a handle for further synthetic modifications.

Stereoselective functionalization at the C2 and C3 positions can be more challenging. However, the development of catalytic asymmetric dearomatization reactions offers a promising avenue. For instance, the chiral phosphoric acid-catalyzed dearomatization of 1-substituted 2-naphthols with β,γ-alkynyl-α-imino esters leads to the formation of axially chiral allene-derived naphthalenones bearing quaternary stereocenters. nih.gov This type of transformation, if applied to an appropriate indene precursor, could enable the stereoselective installation of substituents at the C2 position.

Furthermore, enzymatic strategies are gaining prominence for their high chemo-, regio-, and stereoselectivity. rsc.orgnih.gov While specific examples involving this compound are not yet widespread, the potential for enzymes to catalyze stereoselective reductions, oxidations, and C-C bond formations on the indene scaffold is an active area of research.

The following table summarizes potential stereoselective functionalizations at different positions of the indene ring based on analogous systems.

| Position | Type of Reaction | Catalytic Approach | Potential Outcome |

| C1 | Cyclization/Amination | Chiral Brønsted Acid Catalysis | Enantioenriched 1-aminoindene derivatives |

| C2 | Dearomatization/Addition | Chiral Phosphoric Acid Catalysis | Creation of a quaternary stereocenter |

| C3 | Alkylation/Functionalization | Transition Metal Catalysis with Chiral Ligands | Stereoselective introduction of various substituents |

Derivatization and Functionalization of the Ethyl 1h Indene 2 Carboxylate Scaffold

Substituent Introduction on the Indene (B144670) Ring System

The indene ring, with its combination of aromatic and aliphatic character, offers multiple sites for the introduction of new substituents. These modifications can significantly alter the electronic and steric properties of the molecule.

Alkylation and Arylation Reactions

The introduction of alkyl and aryl groups onto the indene scaffold can be achieved through various synthetic methodologies. One notable example involves a two-step C-alkylation process to synthesize ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate. This reaction proceeds by reacting ethyl 3-oxo-3-(p-tolyl)propanoate with 1,2-bis(halomethyl)benzene in the presence of a base such as cesium carbonate (Cs₂CO₃) in a suitable solvent like dimethyl sulfoxide (DMSO) . This method demonstrates the feasibility of forming carbon-carbon bonds at the 2-position of the dihydroindene system.

Furthermore, an efficient protocol has been developed for the synthesis of ethyl 1-alkyl-1H-indene-2-carboxylates. This method utilizes a precursor, ethyl 1-acetoxy-1H-indene-2-carboxylate, which is reacted with Grignard reagents in the presence of a lithium cuprate (B13416276) (LiCuBr₂) catalyst to afford the 1-alkylated indene products in good yields researchgate.net.

Transition metal-catalyzed cross-coupling reactions are also pivotal for the arylation of the indene nucleus. Palladium-catalyzed reactions, for instance, are widely employed for the formation of carbon-carbon bonds between aryl halides and various coupling partners rsc.orgrsc.org. Similarly, rhodium-catalyzed reactions offer a powerful tool for C-H activation and subsequent alkylation or arylation, providing a direct route to functionalized indenes nih.govnih.govresearchgate.net. While specific examples on the ethyl 1H-indene-2-carboxylate core are not extensively detailed in the provided literature, the general applicability of these methods to aromatic systems suggests their potential for the derivatization of this scaffold.

Table 1: Examples of Alkylation and Arylation Reactions on the Indene Scaffold

| Product | Starting Materials | Reagents and Conditions | Reference |

| Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate | Ethyl 3-oxo-3-(p-tolyl)propanoate, 1,2-bis(halomethyl)benzene | Cs₂CO₃, DMSO | |

| Ethyl 1-alkyl-1H-indene-2-carboxylates | Ethyl 1-acetoxy-1H-indene-2-carboxylate, Grignard reagents | LiCuBr₂ (catalyst) | researchgate.net |

Halogenation Strategies (e.g., Fluorination, Chlorination)

Halogenation of the indene ring system introduces atoms that can serve as versatile handles for further synthetic transformations or can be incorporated to modulate the biological activity of the molecule.

Fluorination: Electrophilic fluorination is a common strategy for the introduction of fluorine atoms onto organic molecules wikipedia.orgmdpi.comyoutube.com. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are widely used for this purpose wikipedia.orgrsc.org. These reagents act as a source of "F+" and can react with electron-rich aromatic systems or enolates. The application of these methods to indene derivatives allows for the synthesis of fluorinated analogues.

Chlorination: N-Chlorosuccinimide (NCS) is a convenient and effective reagent for the chlorination of various organic substrates, including aromatic compounds wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov. It serves as a source of electrophilic chlorine ("Cl+"). In a notable example of stereoselective halogenation, the use of cinchona alkaloid catalysts in conjunction with a chlorine source can lead to the formation of products like ethyl (2R)-2-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate with high enantiomeric purity .

Bromination: N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of allylic and benzylic positions via a radical mechanism, as well as for the electrophilic bromination of electron-rich aromatic rings masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.org. For aromatic bromination, the reaction is often carried out in the presence of a catalyst or in a polar solvent to promote the electrophilic pathway wikipedia.orgorganic-chemistry.org.

Table 2: Common Reagents for the Halogenation of Indene Derivatives

| Halogen | Reagent | Abbreviation | Type of Reaction |

| Fluorine | N-Fluorobenzenesulfonimide | NFSI | Electrophilic Fluorination |

| Fluorine | Selectfluor | - | Electrophilic Fluorination |

| Chlorine | N-Chlorosuccinimide | NCS | Electrophilic/Radical Chlorination |

| Bromine | N-Bromosuccinimide | NBS | Electrophilic/Radical Bromination |

Introduction of Heteroatom-Containing Functional Groups

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur can significantly impact the physicochemical and biological properties of the this compound scaffold.

The dihydroindene core is a suitable substrate for α-amination reactions, allowing for the direct introduction of a nitrogen-containing functional group . Additionally, the indene system can undergo oxidation to form ketones or reduction to yield the corresponding alcohols, thereby introducing oxygen-containing functionalities .

The synthesis of organophosphorus compounds, such as phosphonates, can be achieved through various methods, including the Michaelis-Arbuzov reaction or palladium-catalyzed cross-coupling reactions of aryl halides with H-phosphonates organic-chemistry.orgnih.gov. These methods can be adapted for the introduction of a phosphonate group onto the indene ring.

Functionalization at the C-1 Position of 1H-Indene-2-carboxylates

The C-1 position of the 1H-indene-2-carboxylate system is a key site for functionalization, allowing for the construction of exocyclic double bonds and the creation of stereogenic centers.

Synthesis of 1-Alkylidene-1H-indene-2-carboxylates

The synthesis of 1-alkylidene-1H-indene-2-carboxylates, which are derivatives with an exocyclic double bond at the C-1 position, can be accomplished through classic carbonyl olefination reactions starting from the corresponding 1-oxo precursor, ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate sigmaaldrich.comsigmaaldrich.com.

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst pearson.comorganicreactions.orgthermofisher.comnih.govacs.org. By reacting ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate with various active methylene compounds (e.g., malononitrile, cyanoacetic esters), a range of 1-alkylidene derivatives can be prepared.

The Wittig reaction provides another powerful tool for the synthesis of alkenes from aldehydes and ketones masterorganicchemistry.comorganic-chemistry.orglibretexts.orgmnstate.eduudel.edu. This reaction involves the treatment of a carbonyl compound with a phosphorus ylide (Wittig reagent) libretexts.org. The reaction of ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate with a variety of stabilized and non-stabilized phosphorus ylides can afford the corresponding 1-alkylidene-1H-indene-2-carboxylates with control over the geometry of the newly formed double bond often depending on the nature of the ylide organic-chemistry.org.

Table 3: Methods for the Synthesis of 1-Alkylidene-1H-indene-2-carboxylates

| Reaction | Carbonyl Precursor | Reagent | Product Type |

| Knoevenagel Condensation | Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Active Methylene Compound | 1-(Dicarbonyl)methylene or 1-(cyanocarbonyl)methylene derivatives |

| Wittig Reaction | Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Phosphorus Ylide | 1-Alkylidene derivatives |

Stereoselective Formation of Quaternary Centers

The creation of quaternary stereocenters, particularly at the C-1 position of the indene ring, is a significant challenge in organic synthesis. The synthesis of ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate provides an example where a quaternary carbon is formed at the C-2 position, highlighting the feasibility of constructing such centers within the indene framework nih.govresearchgate.net.

Stereoselective methods can be employed to control the configuration of newly formed stereocenters. For instance, the previously mentioned α-chlorination using cinchona alkaloid catalysts to yield ethyl (2R)-2-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate demonstrates the potential for enantioselective functionalization of the indene scaffold . Such chiral building blocks can then be further elaborated to construct molecules with multiple stereocenters. While direct stereoselective formation of a quaternary center at the C-1 position of this compound is not explicitly detailed in the provided search results, the principles of asymmetric synthesis, including the use of chiral catalysts and auxiliaries, are broadly applicable to achieve this goal.

Synthesis of Spirocyclic Indene-2-carboxylate Derivatives

The construction of spirocyclic systems, where two rings share a single atom, is a prominent strategy in the design of complex three-dimensional molecules. Several synthetic approaches can be employed to introduce a spirocyclic moiety at the C1 or C2 position of the indene core of this compound and its derivatives. These methods primarily include cyclopropanation and cycloaddition reactions.

One of the key strategies for synthesizing spiro[indene-cyclopropane] derivatives involves the reaction of an indene precursor with a suitable carbene source. While direct cyclopropanation of the double bond in this compound is feasible, many reported syntheses utilize activated indene systems such as 2-arylidene-1,3-indanediones. These compounds react with ylides in a Michael-initiated ring-closure reaction to form the spiro-cyclopropane ring. For instance, the reaction of 2-arylidene-1,3-indanediones with sulfur ylides can yield bispiro[indanedione-oxindole-cyclopropane]s with high diastereoselectivity and enantioselectivity when a chiral catalyst is used acs.org. The synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivatives has been achieved through the diastereoselective cyclopropanation of methylene-indolinones with ethyl (dimethylsulfuranylidene)acetate uwa.edu.auuow.edu.auresearchgate.net.

Another powerful method for constructing spirocyclic systems is the 1,3-dipolar cycloaddition reaction researchgate.netwikipedia.orgorganicchemistrydata.orgmdpi.com. This approach involves the reaction of a 1,3-dipole with a dipolarophile. In the context of the indene scaffold, the double bond of an indene derivative can act as the dipolarophile. For example, the reaction of azomethine ylides with indene derivatives can lead to the formation of spiro[indene-pyrrolidine] systems. A convenient and efficient method for the synthesis of CF3-containing spiro-[indene-proline] derivatives has been reported via a Rh(III)-catalyzed C-H activation/annulation of 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates with acetylenes nih.gov.

Furthermore, palladium-catalyzed spirocyclization of 2-bromoarylamides and vinyl bromides provides a novel and effective strategy for the construction of spiroindenyl-2-oxindoles nih.govresearchgate.net. This domino Heck/C-H functionalization reaction proceeds through the formation of an alkylpalladium(II) species which then undergoes a C-H bond cleavage to generate a C,C-palladacycle, ultimately leading to the spirocyclic product nih.govresearchgate.net.

The following table summarizes representative examples of synthetic routes to spirocyclic indene derivatives.

| Spirocyclic System | Synthetic Method | Starting Materials | Key Features |

| Spiro[indene-cyclopropane] | Michael-initiated ring-closure | 2-Arylidene-1,3-indanediones, Sulfur ylides | High stereoselectivity acs.org |

| Spiro[indene-pyrrolidine] | 1,3-Dipolar cycloaddition | Indene derivative (dipolarophile), Azomethine ylide (1,3-dipole) | Construction of complex heterocyclic systems |

| Spiro[indene-oxindole] | Palladium-catalyzed spirocyclization | 2-Bromoarylamides, Vinyl bromides | Domino Heck/C-H functionalization nih.govresearchgate.net |

Formation of Indene-2-carboxylate Salts and Other Ionic Derivatives

The ester functionality of this compound provides a handle for the formation of carboxylate salts and other ionic derivatives. The most straightforward method to obtain an indene-2-carboxylate salt is through the saponification of the ethyl ester.

Saponification to Form Alkali Metal Salts

Saponification is the base-catalyzed hydrolysis of an ester. Treating this compound with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution will yield the corresponding sodium or potassium indene-2-carboxylate salt and ethanol. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the carbonyl carbon of the ester . The resulting carboxylate salt is typically a stable, water-soluble solid that can be isolated by precipitation or evaporation of the solvent.

A general procedure for the saponification of an ester to its alkali metal salt is as follows:

| Step | Description |

| 1. Dissolution | The ester is dissolved in a suitable solvent, typically an alcohol such as ethanol or methanol. |

| 2. Addition of Base | An aqueous solution of a strong base (e.g., NaOH, KOH) is added to the ester solution. |

| 3. Heating | The reaction mixture is heated, often to reflux, to accelerate the hydrolysis process. |

| 4. Isolation | The resulting alkali metal carboxylate salt can be isolated by cooling the solution to induce crystallization or by removing the solvent under reduced pressure. |

The formation of alkali metal carboxylates is a common practice in organic synthesis and is applicable to a wide range of esters google.commedcraveonline.comunamur.be.

Formation of Other Ionic Derivatives

Once the alkali metal salt of indene-2-carboxylic acid is obtained, it can be used as a precursor for the synthesis of other ionic derivatives, such as ionic liquids. Ionic liquids are salts with melting points below 100 °C, and they often exhibit unique properties as solvents and catalysts.

The synthesis of an ionic liquid based on the indene-2-carboxylate anion can be achieved through a salt metathesis reaction. This involves reacting the sodium or potassium indene-2-carboxylate with a salt containing a suitable organic cation, such as a tetraalkylammonium or an imidazolium cation. The driving force for the reaction is often the precipitation of the inorganic salt byproduct (e.g., NaCl, KBr) in a solvent in which the desired ionic liquid is soluble.

A hypothetical reaction scheme for the synthesis of an imidazolium-based ionic liquid is presented below:

Scheme 1: Synthesis of an Imidazolium Indene-2-carboxylate Ionic Liquid

Saponification: this compound + NaOH → Sodium 1H-indene-2-carboxylate + Ethanol

Salt Metathesis: Sodium 1H-indene-2-carboxylate + [Imidazolium]Cl → [Imidazolium][1H-indene-2-carboxylate] + NaCl (precipitate)

This two-step process allows for the incorporation of the indene-2-carboxylate anion into an ionic liquid framework, thereby creating a novel material with potentially interesting physicochemical properties.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Ethyl 1H-indene-2-carboxylate in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Detailed analysis of the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the indene (B144670) ring system, the olefinic proton, the methylene protons of the five-membered ring, and the ethyl ester group. The chemical shifts and coupling constants provide valuable information about the electronic environment and spatial relationships of the protons. For instance, the protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, while the allylic protons of the indene ring show a characteristic chemical shift.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield shift. The aromatic and olefinic carbons also appear in distinct regions of the spectrum.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity within the molecule. COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

A comprehensive set of NMR data for this compound is presented in the following interactive table.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| Aromatic-H | 7.20-7.50 | m | - | 121.0-128.0 |

| Olefinic-H | 7.60 | s | - | 135.0 |

| CH₂ (indene) | 3.40 | s | - | 38.0 |

| CH₂ (ethyl) | 4.25 | q | 7.1 | 61.0 |

| CH₃ (ethyl) | 1.30 | t | 7.1 | 14.0 |

| C=O | - | - | - | 164.0 |

| Quaternary C (aromatic) | - | - | - | 142.0, 145.0 |

| Quaternary C (olefinic) | - | - | - | 130.0 |

Note: The NMR data presented is based on typical chemical shifts for this class of compounds and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound (C₁₂H₁₂O₂), the expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition.

Electron ionization (EI) mass spectrometry typically leads to the formation of a molecular ion (M⁺) peak, which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used for structural confirmation. Common fragmentation pathways for this compound would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a significant peak at M-45.

Loss of an ethyl radical (-CH₂CH₃): This would lead to a peak at M-29.

Decarboxylation: Loss of the entire ethyl carboxylate group.

Rearrangements of the indene ring: The indene system can undergo various rearrangements upon ionization.

The relative abundances of the fragment ions can provide further structural information.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis of this derivative revealed a monoclinic crystal system with the space group P2₁/c. beilstein-journals.orgnih.gov The analysis provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and three-dimensional shape of the molecule. In the crystal structure of this derivative, the molecules are linked by C-H···O hydrogen bonds, forming chains that propagate along the crystallographic b-axis. beilstein-journals.orgnih.gov This information is valuable for understanding the intermolecular forces that govern the solid-state packing of indene carboxylate derivatives.

The key crystallographic data for Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate are summarized in the interactive table below. beilstein-journals.orgnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₀O₃ |

| Molecular Weight | 308.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1957 (14) |

| b (Å) | 6.1287 (10) |

| c (Å) | 32.995 (5) |

| β (°) | 93.014 (3) |

| Volume (ų) | 1655.0 (5) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.238 |

Spectroscopic Analysis of Supramolecular Assemblies

The potential for this compound to form supramolecular assemblies is primarily driven by non-covalent interactions. While specific studies on the supramolecular chemistry of this particular compound are not extensively documented, its structural features suggest the possibility of forming ordered structures through various intermolecular forces.

The planar aromatic indene ring system can participate in π-π stacking interactions. These interactions are a significant driving force for the self-assembly of aromatic molecules, leading to the formation of columnar or layered structures. The strength and geometry of these interactions can be influenced by the substitution pattern on the aromatic ring.

The ethyl carboxylate group introduces polarity and the potential for dipole-dipole interactions and weak hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, interacting with weakly acidic protons on neighboring molecules.

Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy can be employed to study the formation of supramolecular assemblies in solution. Changes in the absorption or emission spectra upon variation of concentration or solvent polarity can indicate the formation of aggregates. Furthermore, advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), can be used to probe the size of molecular assemblies in solution. In the solid state, techniques like powder X-ray diffraction (PXRD) can provide information about the long-range order in polycrystalline samples.

Applications of Ethyl 1h Indene 2 Carboxylate and Its Derivatives in Advanced Materials Science

Monomeric Units in Polymer Chemistry and Functional Polymers

The indene (B144670) ring system, particularly when functionalized, provides a basis for creating monomers that can undergo polymerization to form materials with unique properties. Derivatives of ethyl 1H-indene-2-carboxylate, especially benzofulvenes, are notable for their ability to form polymers through various mechanisms.

Certain derivatives of this compound, specifically benzofulvene monomers, exhibit a tendency to undergo spontaneous polymerization. For instance, benzofulvene carboxylate derivatives have been observed to follow a spontaneous 1,2-polymerization mechanism nih.gov. This process can be initiated simply by preparing a concentrated solution of the monomer and then evaporating the solvent mdpi.com. The polymerization of the benzofulvene monomer ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate can also be initiated anionically using phenyllithium, which results in a polymer with a vinyl (1,2) chain structure acs.org. The resulting polymer chains are often stabilized by aromatic stacking interactions acs.org. In other studies, the polymerization of indene has been induced by methods such as γ-irradiation, which can involve a mixed free radical and ionic mechanism mdpi.com.

Polymers derived from certain benzofulvene monomers based on the this compound structure can exhibit thermoreversibility acs.org. This behavior is characterized by the depolymerization of the material back to its monomeric units upon heating nih.gov. For the polymer formed from ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate (poly-BF1-AP), this thermoreversibility has been characterized using 1H NMR and Differential Scanning Calorimetry (DSC) acs.org. The stability of the polymer at room temperature is attributed to stabilizing aromatic stacking interactions within the polymer chain acs.org. When thermal energy is applied, these non-covalent interactions can be overcome, leading to the reversion of the polymer to its constituent monomers nih.gov. This property allows for the potential reprocessing or recycling of the material.

The this compound scaffold allows for extensive functionalization to tailor the properties of the resulting polymers. By introducing different chemical groups at various positions on the indene ring, researchers can control polymerization behavior and introduce specific functionalities. For example, attaching different substituents to the phenyl group in 3-phenylbenzofulvene monomers can influence the polymerization process mdpi.com. Functional groups can also be added to prepare for subsequent chemical modifications, such as in the synthesis of densely PEGylated polybenzofulvene brushes, which have potential applications in drug encapsulation nih.gov.

| Monomer Derivative | Functional Group(s) | Synthetic Purpose / Resulting Property | Reference |

| Ethyl 1-alkyl-1H-indenes-2-carboxylate | Alkyl groups at the 1-position | Creation of new functionalized indenes through a coupling reaction with Grignard reagents. | researchgate.net |

| Ethyl 6-methoxy-3-(substituted-phenyl)-1-methylene-1H-indene-2-carboxylate | Methoxy group at the 6-position; various substituents (e.g., methoxy, bromo) on the 3-phenyl group | Structural manipulation to study the effects on spontaneous polymerization. | mdpi.com |

| Ethyl 1-methylene-3-phenyl-4,6-bis(prop-2-ynyloxy)-1H-indene-2-carboxylate | Propargyloxy groups at the 4- and 6-positions | Provides alkyne handles for post-polymerization modification, such as "click" chemistry reactions. | nih.gov |

Formation of Supramolecular Assemblies and Nanostructured Materials

The polymers formed from this compound derivatives can self-assemble into ordered structures through non-covalent interactions. A key example is the formation of π-stacked polymer chains acs.org. In the anionic polymerization of ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate, the resulting vinyl polymer chain is stabilized by these aromatic stacking interactions acs.org. This spontaneous ordering is a form of supramolecular assembly, where the individual polymer chains organize themselves into a more complex, non-covalently bonded structure. Such assemblies are crucial in the development of nanostructured materials, as the controlled arrangement of polymer chains at the molecular level dictates the macroscopic properties of the material.

Role as Ligand Precursors for Metallocene Catalyst Systems

The indene nucleus is a critical component in the design of ligands for metallocene catalysts, which are widely used in the polymerization of olefins researchgate.net. This compound serves as a valuable precursor for synthesizing substituted indenyl ligands. The ester functional group at the 2-position can be chemically modified, allowing for the introduction of various substituents or linking groups. These modifications enable the fine-tuning of the electronic and steric properties of the final metallocene complex, which in turn influences the activity and selectivity of the catalyst during olefin polymerization researchgate.net. The synthesis of functionalized indenes, such as 1-alkylated indene-2-carboxylates, demonstrates a pathway to creating these tailored ligand precursors researchgate.net.

Utility As a Synthetic Intermediate in Complex Organic Synthesis

Building Blocks for Diverse Polycyclic Architectures

The construction of polycyclic frameworks—molecules containing multiple fused rings—is a central theme in organic synthesis. Ethyl 1H-indene-2-carboxylate possesses the structural elements necessary to participate in reactions that build these complex systems.

One of the most powerful methods for forming six-membered rings is the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, a conjugated diene (a molecule with two alternating double bonds) reacts with a dienophile (a molecule with a double or triple bond) to form a new cyclic structure. The double bond within the five-membered ring of this compound can function as a dienophile. The reactivity of this double bond is enhanced by the presence of the electron-withdrawing ethyl carboxylate group, making it more susceptible to reaction with electron-rich dienes.

While specific documented examples of this compound in complex polycyclic synthesis are specialized, the principle allows for its theoretical application in cascade cyclizations to form indene-based polycyclic compounds. rsc.org Through a Diels-Alder-type transformation, the indene (B144670) core could be fused to a newly formed six-membered ring, thereby generating a tricyclic or even more complex polycyclic architecture. This strategy represents a potent method for rapidly increasing molecular complexity from a readily accessible starting material.

Precursors for Indanone Derivatives

Indanones are a class of compounds characterized by an indane skeleton bearing a ketone functional group. They are pivotal intermediates in the synthesis of various pharmaceuticals and biologically active molecules. beilstein-journals.org this compound and its analogs serve as direct precursors to a range of substituted indanone derivatives through several synthetic routes.

One common transformation involves the manipulation of the double bond and the ester group. For example, catalytic processes can be employed to achieve cyclization of related arylpropanoic acids or their ester derivatives to yield the 1-indanone (B140024) core. beilstein-journals.org Transition metal complexes have been effectively used as catalysts in the carbonylative cyclization of carboxylic acid esters to form 1-indanones. beilstein-journals.org

Furthermore, the core structure can be elaborated prior to the formation of the indanone. For instance, a related precursor, ethyl 3-oxo-3-(p-tolyl)propanoate, can undergo a two-step C-alkylation process with 1,2-bis(halomethyl)benzene to produce Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate, a more complex indane derivative. nih.gov The synthesis of Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate provides another direct route to this important class of intermediates. sigmaaldrich.com These methods highlight the flexibility of the indene-2-carboxylate scaffold in accessing a variety of indanone structures.

| Precursor/Related Starting Material | Reaction Type | Resulting Indanone Derivative | Significance |

|---|---|---|---|

| This compound | Hydrolysis, Decarboxylation, and Oxidation (multistep) | 1-Indanone | Access to the fundamental indanone core. beilstein-journals.org |

| 3-Arylpropanoic Acid Esters | Intramolecular Friedel-Crafts Acylation / Carbonylative Cyclization | Substituted 1-Indanones | A general and widely used method for indanone synthesis. beilstein-journals.org |

| Ethyl 3-oxo-3-(p-tolyl)propanoate | Two-step C-alkylation | Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate | Formation of a complex indanone with a quaternary carbon center. nih.gov |

Intermediates in the Synthesis of Bioactive Analogs (General Context)

The indane and indanone scaffolds are considered "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in a wide range of bioactive compounds. researchgate.net Indanone derivatives have been shown to possess a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. eurekaselect.comresearchgate.net

The value of this compound lies in its ability to serve as a starting point for the synthesis of libraries of novel indene and indanone analogs. Through reactions such as alkylation, acylation, and cyclization, chemists can systematically modify the core structure to explore structure-activity relationships (SAR). researchgate.net For example, new indene derivatives with potential analgesic properties have been synthesized. nih.gov The synthesis and evaluation of various aurone (B1235358) and indanone derivatives have demonstrated their potential as antibacterial agents, particularly against Gram-positive bacteria. nih.gov

By providing a reliable route to the indanone core, this compound facilitates the development of new therapeutic agents. The ability to generate diverse analogs from a common intermediate is a cornerstone of modern drug discovery, allowing for the fine-tuning of pharmacological properties and the identification of lead compounds for further development. researchgate.net

Compound Index

| Compound Name |

|---|

| 1,2-bis(halomethyl)benzene |

| This compound |

| Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate |

| Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate |

| Ethyl 3-oxo-3-(p-tolyl)propanoate |

| Indane |

| Indanone / 1-Indanone |

Future Directions and Emerging Research Areas in Ethyl 1h Indene 2 Carboxylate Chemistry

Development of Novel and Efficient Catalytic Systems

The synthesis and functionalization of indene (B144670) derivatives, including Ethyl 1H-indene-2-carboxylate, are continually benefiting from the discovery of new catalytic systems that offer improved efficiency, selectivity, and sustainability.

Recent research has demonstrated the efficacy of cobalt and rhodium-based catalysts in the synthesis of indene frameworks. A notable strategy involves a cobalt(III)-carbene radical approach for the synthesis of substituted 1H-indenes. acs.orgacs.org This method utilizes a low-spin cobalt(II) complex, [CoII(MeTAA)], which has proven to be a highly active catalyst for this transformation. acs.orgacs.org The reaction proceeds through the activation of a diazo compound to form a Co(III)-carbene radical, followed by a radical ring-closure. acs.org This process represents a unique example of an intramolecular carbene insertion into a vinylic C(sp2)–H bond. acs.orgacs.org

Similarly, rhodium(III)-catalyzed direct functionalization of ortho-C–H bonds in aromatic ketones has been shown to produce indene derivatives through a cascade cyclization. acs.org This reaction efficiently proceeds in the presence of water and under an air atmosphere, highlighting its potential for greener chemical processes. acs.org The development of chiral rhodium carboxylate catalysts has also shown promise in enantioselective C-H insertion reactions, which could be applied to the synthesis of chiral indene derivatives. d-nb.info

Furthermore, the use of earth-abundant and environmentally friendly transition metals like iron has been explored. Iron(III) chloride (FeCl3) has been successfully employed as a catalyst in the cascade cyclization of propargylic alcohols and alkenes to generate complex indene-based polycyclic compounds. rsc.org The exploration of carboxylate-functionalized ligands in conjunction with cobalt catalysts is another promising avenue for developing efficient catalytic systems for alkene functionalization, a reaction type that can be relevant to the modification of the indene core. nih.gov

Future efforts in this area will likely focus on:

The design of catalysts based on non-precious, earth-abundant metals to enhance sustainability and reduce costs.

The development of catalysts capable of activating a wider range of functional groups under milder reaction conditions.

The exploration of metalloradical catalysis to unlock novel reaction pathways for indene synthesis and functionalization. acs.orgacs.org

| Catalyst System | Substrate Type | Key Features |

| [CoII(MeTAA)] | o-cinnamyl N-tosyl hydrazones | Utilizes a cobalt(III)-carbene radical intermediate; efficient for substituted 1H-indenes. acs.orgacs.org |

| Rhodium(III) | Aromatic ketones and α,β-unsaturated ketones | Involves direct ortho-C-H bond functionalization and intramolecular cyclization; tolerant of water and air. acs.org |

| FeCl3 | Propargylic alcohols and alkenes | Earth-abundant metal catalyst; proceeds via a cascade cyclization. rsc.org |

| Chiral Rhodium Carboxylates | Aryldiazoacetates | Enables enantioselective C-H insertion reactions. d-nb.info |

Exploration of Chemo-, Regio-, and Stereoselective Functionalization Strategies

Achieving high levels of chemo-, regio-, and stereoselectivity is a central goal in the synthesis of complex molecules derived from this compound. Future research will continue to push the boundaries of selective functionalization.

An unprecedented strategy for the stereoselective construction of functionalized indene scaffolds has been developed through a base-promoted, regioselective cascade iodoalkylation of alkynes. nih.gov This method allows for the consecutive formation of C-O, C-C, and C-I bonds in a single operation, yielding products with an exocyclic double bond and versatile functional groups. nih.gov The resulting functionalized indenes can be further transformed, for instance, through decarboxylative protodeiodination to introduce amine and indole (B1671886) substituents. nih.gov

The development of chiral catalysts is paramount for the asymmetric synthesis of indene derivatives. Chiral carboxylic acids are emerging as effective organocatalysts for a variety of asymmetric reactions. researchgate.net These catalysts can promote enantioselective transformations through hydrogen bonding and other non-covalent interactions. researchgate.net For instance, chiral phosphoramide-catalyzed asymmetric reactions have been successfully applied to the synthesis of chiral 2-indole-substituted 1,1-diarylalkane derivatives, a strategy that could be adapted for indene systems. nih.gov

Future research in this domain will likely concentrate on:

The design of novel chiral ligands and organocatalysts to achieve high enantioselectivity in the functionalization of the indene core.

The development of cascade reactions that allow for the rapid construction of complex and stereochemically rich indene derivatives from simple precursors.

The exploration of directing group strategies to control the regioselectivity of C-H functionalization on the indene scaffold. nih.gov

| Strategy | Key Outcome | Catalyst/Reagent |

| Cascade Iodoalkylation of Alkynes | Stereoselective synthesis of functionalized indenes | Base-promoted |

| Asymmetric Organocatalysis | Enantioselective functionalization | Chiral Carboxylic Acids, Chiral Phosphoramides |

| Directing Group-Assisted C-H Functionalization | Regiocontrolled installation of functional groups | Rhodium catalysts |

Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry)

The integration of modern synthetic methodologies, particularly continuous flow chemistry, offers significant advantages for the synthesis of this compound and its derivatives, including enhanced safety, scalability, and efficiency.

Flow chemistry enables reactions to be performed in a continuous stream rather than in a batch-wise fashion, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This level of control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. For example, the synthesis of ethyl diazoacetate, a versatile but potentially explosive reagent, has been safely and efficiently performed in a microreactor system. grafiati.com This demonstrates the potential of flow chemistry for handling hazardous reagents that might be used in the functionalization of indene derivatives.

Microfluidic systems, a subset of flow chemistry, provide even greater control over reaction conditions and are ideal for rapid reaction optimization and library synthesis. mdpi.com The synthesis of various organic molecules, including active pharmaceutical ingredients like captopril, has been successfully demonstrated in flow reactors, often in multi-step sequences. nih.govtue.nl

Future directions for the application of modern synthetic methodologies to indene chemistry include:

The development of fully automated, multi-step flow syntheses of complex indene derivatives, incorporating in-line purification and analysis.

The use of microfluidic reactors for high-throughput screening of reaction conditions to accelerate the discovery of new transformations.

The combination of flow chemistry with other enabling technologies, such as photochemistry and electrochemistry, to access novel reactivity patterns for the functionalization of the indene core.

Theoretical Predictions and Machine Learning in Reaction Design and Materials Science

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and development of new molecules and materials. In the context of this compound, these approaches can guide the design of new synthetic routes and predict the properties of novel derivatives.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of catalytic reactions involved in indene synthesis. For example, DFT studies have provided insights into the stepwise process of cobalt-catalyzed indene formation, confirming the involvement of a Co(III)-carbene radical intermediate. acs.orgacs.org Such computational investigations can help in the rational design of more efficient catalysts.

Machine learning (ML) is emerging as a powerful tool for predicting the properties of materials and the outcomes of chemical reactions. imeche.orgnih.gov ML models can be trained on large datasets of experimental and computational data to predict properties such as adsorption energies on catalyst surfaces, which is crucial for catalyst design. mendeley.com For instance, ML models have been used to accurately predict the properties of 2D materials like MXenes, showcasing the potential for predicting the electronic and optical properties of novel indene-based materials. wpi.edu In the realm of drug discovery, ML is increasingly used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of small molecules, which could be applied to prioritize the synthesis of indene derivatives with favorable pharmacological profiles. nih.govresearchgate.net

Future research in this area will likely involve:

The use of DFT and other computational methods to screen potential catalysts and reaction pathways for the synthesis and functionalization of this compound.

The development of machine learning models to predict the physicochemical and biological properties of novel indene derivatives, thereby guiding synthetic efforts towards molecules with desired functionalities.

The integration of automated synthesis platforms with machine learning algorithms for the closed-loop optimization of reaction conditions.

Expanding Applications in Advanced Functional Materials and Organic Synthesis

The unique electronic and structural features of the indene scaffold make this compound a versatile building block for the creation of advanced functional materials and complex organic molecules.

In the field of materials science, indene derivatives are being explored for their potential in organic electronics. For example, derivatives of 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indene are used as non-fullerene acceptors in organic solar cells (OSCs). mdpi.com The development of new indene-based materials with tailored electronic properties could lead to more efficient and stable organic photovoltaic devices. nottingham.edu.cn

In organic synthesis, functionalized indenes serve as valuable intermediates for the construction of more complex molecular architectures, including natural products and pharmaceuticals. The biological activity of indene derivatives is an area of active investigation. For instance, novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives have been synthesized and evaluated as inhibitors of Fibroblast growth-factor receptor 1 (FGFR1), a potential target for cancer therapy. pensoft.net Similarly, functionalized indole-2-carboxylates, which share structural similarities with indene-2-carboxylates, have been shown to possess antimicrobial, tranquilizing, and anticonvulsant activities. nih.gov The synthesis of N-substituted quinoxaline-2-carboxamides has also been explored for the development of new antitubercular agents. mdpi.com

Future research will likely focus on:

The design and synthesis of novel indene-based polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

The exploration of the therapeutic potential of functionalized this compound derivatives in areas such as oncology, neuroscience, and infectious diseases.

The use of the indene scaffold as a chiral building block for the asymmetric synthesis of complex natural products and other biologically active molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for Ethyl 1H-indene-2-carboxylate?

- Methodological Answer : this compound is typically synthesized via esterification of the corresponding carboxylic acid or through radical-mediated reactions. For example, cobalt-catalyzed radical pathways yield the compound with 78% efficiency, as confirmed by <sup>1</sup>H NMR (δ 7.75 ppm, s, 1H; 4.33 ppm, q, J = 7.1 Hz, 2H) and <sup>13</sup>C NMR (δ 165.35 ppm, carbonyl carbon) . Characterization should include high-resolution mass spectrometry (HRMS) for molecular ion validation (calculated [M<sup>+</sup>] C12H12O2: 188.0837) and chromatographic purity checks.

Q. How should researchers handle safety and stability considerations during experimental design?

- Methodological Answer : While specific safety data for this compound are limited, analogous indene derivatives require precautions such as avoiding ignition sources (P210), using dry storage (P402), and following protocols for accidental ingestion (P301 + P310) . Stability studies should assess susceptibility to hydrolysis or oxidation under varying pH and temperature conditions, referencing safety frameworks for related esters .

Advanced Research Questions

Q. What mechanistic insights explain the thermoreversible polymerization of this compound derivatives?

- Methodological Answer : Derivatives like ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate (BF1) polymerize via vinyl (1,2) chain propagation stabilized by π-stacking interactions. Structural analysis employs <sup>1</sup>H NMR to monitor depolymerization at elevated temperatures and size exclusion chromatography with multi-angle light scattering (SEC-MALS) to determine molecular weight distributions (e.g., poly-BF1 with Mw ~ 10<sup>4</sup>–10<sup>5</sup> g/mol). Differential scanning calorimetry (DSC) reveals glass transition temperatures (Tg) linked to stacking efficiency .

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Dynamic kinetic resolution (DKR) using lipases (e.g., CAL-B) paired with racemization catalysts (e.g., TBD) enables enantioselective synthesis. For example, enzymatic hydrolysis of methyl 2,3-dihydro-1H-indene-1-carboxylate achieves 95% ee under optimized conditions (20–40°C, toluene solvent). Monitoring via chiral HPLC or polarimetry is critical for verifying optical purity .

Q. What computational approaches predict solvent effects on this compound reactivity?

- Methodological Answer : Density functional theory (DFT) calculations using the IEF-PCM continuum solvation model quantify solvent polarity impacts on intramolecular hydrogen bonding. For instance, dielectric constant (ε) variations alter O–H stretching frequencies (Δν = 258 cm<sup>−1</sup> from ε = 1 to ε = 79) and dihedral angles (e.g., 8–7–6–9 angle shifts from 49.9° to 57.5° in polar media). Molecular dynamics (OPLS-AA force field) further simulate solvent-solute interactions, validated against experimental PVT and viscosity data .

Q. How do researchers resolve contradictions in spectral data for indene derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra require cross-validation with alternative techniques. For example, ambiguous <sup>13</sup>C signals in indene esters are clarified via 2D NMR (HSQC, HMBC) to assign quaternary carbons. Contradictory HRMS results may arise from isotopic patterns or adduct formation, necessitating high-resolution orbitrap or FT-ICR analysis .

Methodological Tools and Data Analysis

- Structural Elucidation : X-ray crystallography (SHELX refinement) , NMR spectroscopy , and FT-IR for functional group validation.

- Polymer Characterization : SEC-MALS for molecular weight, TEM for nanostructure imaging , and UV-vis spectroscopy for π-stacking quantification.

- Computational Modeling : DFT (B3LYP/6-311++G**) for electronic properties , MD simulations for solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.